molecular formula C22H22ClNO3 B2924517 3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 685135-09-5

3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2924517
CAS No.: 685135-09-5
M. Wt: 383.87
InChI Key: CTFKKFIZHGGSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a chromone-derived compound characterized by a hydroxyl group at position 7, a 4-chlorophenyl substituent at position 3, and a 3-methylpiperidinylmethyl moiety at position 7. Its molecular formula is C22H22ClNO3, with an average molecular weight of 383.87 g/mol. The compound’s structural diversity arises from modifications to the piperidine ring and substituents on the chromone scaffold, which influence its physicochemical properties and biological activity .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3/c1-14-3-2-10-24(11-14)12-18-20(25)9-8-17-21(26)19(13-27-22(17)18)15-4-6-16(23)7-5-15/h4-9,13-14,25H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFKKFIZHGGSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structural similarity to other bioactive compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation or activity of the target proteins, thereby modulating their function.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the structural features of the compound, it could potentially influence a variety of biochemical pathways. For instance, compounds with similar structures have been found to exhibit antiviral, anti-inflammatory, and anticancer activities, suggesting that they may affect pathways related to these biological processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity could be affected by the pH of its environment, as changes in pH can influence the ionization state of the compound. Similarly, high temperatures could potentially lead to the degradation of the compound, thereby affecting its efficacy. Furthermore, the presence of other molecules could influence the compound’s action through competitive or non-competitive interactions.

Biological Activity

3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one, a compound belonging to the chromenone class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C23H21ClF3NO3
  • Molecular Weight : 451.87 g/mol
  • IUPAC Name : 3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
  • LogP : 5.647, indicating significant lipophilicity which may influence its bioavailability and distribution in biological systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The presence of the piperidine moiety enhances binding affinity to certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways involved in cellular responses.
  • Antioxidant Activity : The hydroxyl groups in the chromenone structure suggest potential antioxidant properties, which could mitigate oxidative stress in cells.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activities through various mechanisms:

  • Cell Cycle Arrest : Compounds like flavopiridol, a structural analog, have shown the ability to induce cell cycle arrest and apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs) .
  • Targeting Thioredoxin Reductase : Some studies suggest that similar compounds may inhibit thioredoxin reductase, an enzyme implicated in cancer progression .

Neuroprotective Effects

Given the piperidine component, there is potential for neuroprotective effects:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, possibly providing therapeutic benefits in neurodegenerative diseases.

In Vitro Studies

Several studies have investigated the biological activity of related compounds:

  • Antitumor Activity : A series of chromenone derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
  • Antimicrobial Properties : Similar compounds demonstrated antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans .

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity has been explored extensively:

CompoundStructure FeaturesBiological Activity
Compound AHydroxyl groupsAntioxidant
Compound BPiperidine ringNeuroprotective
Compound CTrifluoromethyl groupEnhanced receptor binding

Comparison with Similar Compounds

Table 1: Key Structural Features of Chromone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound : 3-(4-Chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one - 3: 4-Chlorophenyl
- 7: Hydroxyl
- 8: 3-Methylpiperidinylmethyl
C22H22ClNO3 383.87
3-(4-Chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one - 3: 4-Chlorophenyl
- 8: 4-Ethylpiperazinylmethyl
- 4: Methyl
C23H25ClN2O3 412.91
3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one - 3: 2-Chlorophenyl
- 8: 4-Methylpiperidinylmethyl
- 2: Trifluoromethyl
C23H22ClF3NO3 469.88
7-Hydroxy-8-[(4-(hydroxymethyl)piperidin-1-yl)methyl]-3-(4-methoxyphenyl)-4H-chromen-4-one - 8: 4-(Hydroxymethyl)piperidinylmethyl
- 3: 4-Methoxyphenyl
C23H25NO5 407.46
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one - 3: Benzodioxinyl
- 8: 3-Methylpiperidinylmethyl
C24H25NO5 407.47

Key Observations:

Substituent Flexibility :

  • The piperidine/piperazine ring at position 8 is a critical pharmacophore. For example:
  • The 3-methylpiperidinylmethyl group in the target compound enhances lipophilicity compared to the 4-ethylpiperazinylmethyl group in ’s compound, which introduces polar nitrogen atoms .
  • The 4-(hydroxymethyl)piperidinylmethyl substituent in ’s derivative improves aqueous solubility due to the hydroxyl group .

Aromatic Substituents :

  • The 4-chlorophenyl group (target compound) vs. 2-chlorophenyl () alters steric and electronic interactions. The para-chloro configuration may favor π-π stacking in hydrophobic pockets .

Key Insights:

  • MAO Inhibition : Acridine-linked derivatives (e.g., AF8) show enhanced MAO inhibitory activity due to planar aromatic systems interacting with the enzyme’s flavin cofactor .
  • H3R Antagonism : ’s compound demonstrates moderate H3R antagonism (IC50 ~ 1.2 µM), attributed to the 4-methoxyphenyl group’s electron-donating effects .
  • Antitumor Potential: The naphthyloxy and trifluoromethyl groups in ’s compound promote DNA intercalation, as confirmed by molecular docking studies .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one?

The compound is typically synthesized via a Mannich reaction , which introduces the 3-methylpiperidinylmethyl group. For example, formaldehyde and 3-methylpiperidine react with a hydroxylated chromen-4-one precursor in ethanol under reflux conditions. Reaction optimization includes adjusting stoichiometry, solvent choice (e.g., ethanol or DCM), and temperature to achieve yields >90% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.4–8.2 ppm and hydroxyl groups at δ 5–6 ppm) .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1647 cm⁻¹ and O-H stretch at ~3479 cm⁻¹) .
  • Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions.
  • Catalyst use : Acidic or basic catalysts (e.g., NaOH in DCM) improve Mannich reaction efficiency .
  • Temperature control : Reflux at 80–100°C accelerates reaction kinetics without decomposition .

Q. What safety precautions are essential when handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to volatile reagents (e.g., formaldehyde).
  • Waste disposal : Follow protocols for halogenated/organic waste, as the 4-chlorophenyl group may pose environmental risks .

Advanced Research Questions

Q. How can crystallographic disorder in the compound’s structure be resolved using SHELX software?

SHELXL refinement tools (e.g., PART, SUMP) partition disordered regions (e.g., flexible 3-methylpiperidinyl groups) into discrete components. Anisotropic displacement parameters and restraint algorithms (e.g., DFIX) stabilize refinement, achieving R-factors <5% . For example, highlights resolving disorder in a chromen-4-one derivative using similar protocols .

Q. What challenges arise in interpreting NOE correlations for stereochemical confirmation?

Overlapping proton signals (e.g., aromatic and piperidinyl protons) complicate NOESY analysis. Strategies include:

  • Selective deuteration : Reduces signal overlap.
  • Variable-temperature NMR : Resolves dynamic effects in flexible substituents .
  • DFT calculations : Predict NOE intensities to validate experimental data .

Q. How does the 3-methylpiperidinyl group influence conformational dynamics?

X-ray studies (e.g., ) reveal that steric hindrance from the methyl group restricts piperidine ring puckering, favoring a chair conformation . This rigidity enhances binding affinity in target proteins, as observed in molecular docking studies .

Q. How can HPLC-MS validate compound purity and detect trace impurities?

  • Chromatography : Use C18 columns (e.g., Chromolith) with gradient elution (water:acetonitrile + 0.1% formic acid) for baseline separation.
  • MS detection : High-resolution ESI-MS identifies impurities via exact mass matching (e.g., m/z deviations <2 ppm) .

Q. What methodological approaches address discrepancies in reported biological activity data?

  • Dose-response standardization : Use fixed IC50 protocols to minimize variability.
  • Assay controls : Include reference inhibitors (e.g., Hedgehog Antagonist VIII in ) for cross-validation .
  • Triangulation : Combine in vitro, in silico, and structural data to reconcile conflicting results .

Q. How can DFT calculations enhance structural and electronic analysis?

Density Functional Theory (e.g., B3LYP/6-31G*) predicts:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., hydroxyl and chlorophenyl groups).
  • Frontier molecular orbitals : Correlate HOMO-LUMO gaps with redox behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.